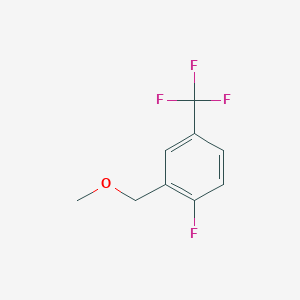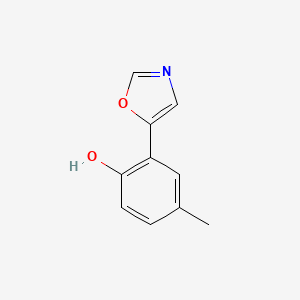![molecular formula C15H11F3O3 B6293899 Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate CAS No. 2379322-71-9](/img/structure/B6293899.png)
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” is a chemical compound with the molecular formula C9H7F3O3 . It is related to other compounds such as “Methyl (4-(trifluoromethoxy)phenyl)sulfane” and "3-Fluoro-4-methyl-3’-(trifluoromethoxy)-1,1’-biphenyl" .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” has been discussed in various studies . For instance, the synthesis of trifluoromethyl ethers, which are related to the compound , has been explored in a study by Frédéric R. Leroux et al . Another study discusses the design and synthesis of 5-[4’-(substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles .Molecular Structure Analysis
The molecular structure of “Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” can be represented by the formula C9H7F3O3 . The compound has a molecular weight of 220.145 Da .Aplicaciones Científicas De Investigación
Liquid Crystal Materials
This compound has been used in the synthesis of new-generation liquid crystal materials for application in the infrared region . The study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups. One of these groups includes compounds based on a 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core .
Infrared Transparent Material
The lack of aliphatic protons in the molecular structure of this compound generated unique infrared properties . This makes it a potential candidate for use as an infrared transparent material .
Cladding Layer
The unique properties of this compound also make it suitable for use as a cladding layer . This could be particularly useful in the field of optics and photonics .
Fused Silica Waveguides
The compound has potential applications in the production of fused silica waveguides . These are used in a variety of optical communication systems .
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible . This compound, with its trifluoromethoxy group, could be used in the development of these reagents .
Pharmaceutical Research
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis . The unique features of the trifluoromethoxy group in this compound could make it a novel moiety in various fields .
Safety and Hazards
Mecanismo De Acción
Target of Action
Mode of Action
If we consider its structural similarity to sonidegib, it might also act as an inhibitor of the smo protein, thereby preventing the functioning of the hedgehog pathway . This inhibition could result in the prevention of tumor growth in cancers that depend on the Hedgehog pathway .
Biochemical Pathways
The Hedgehog pathway is involved in many human cancers, and its inhibition could lead to antitumor activity .
Result of Action
If it acts similarly to sonidegib, it might inhibit tumor growth in cancers that depend on the hedgehog pathway .
Propiedades
IUPAC Name |
methyl 2-phenyl-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUMZBHJVZMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

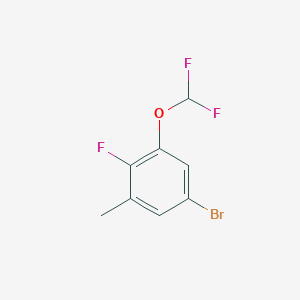


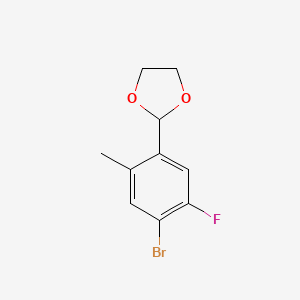

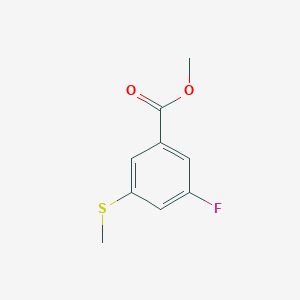



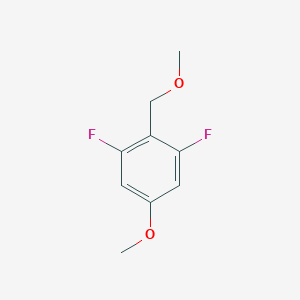
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)
